molecular formula C16H17N3OS B2473365 N-(1,2-benzothiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1797119-87-9

N-(1,2-benzothiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2473365
CAS RN: 1797119-87-9
M. Wt: 299.39
InChI Key: HGMZCEGEKRQOAF-UHFFFAOYSA-N
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Description

N-(1,2-benzothiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, commonly known as BZTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BZTP is a piperidine derivative that has been synthesized through various methods and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of BZTP is not yet fully understood. However, it is believed that BZTP interacts with specific receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
BZTP has been shown to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, BZTP has been shown to have a potential role in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using BZTP in lab experiments is its ease of synthesis. Additionally, BZTP has been shown to have low toxicity, making it a safe option for use in lab experiments. However, one of the limitations of using BZTP is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of BZTP. One potential direction is to further investigate its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BZTP. Another potential direction is to explore the use of BZTP as a fluorescent probe for the detection of metal ions.
In conclusion, BZTP is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its ease of synthesis, low toxicity, and potential applications in various fields of research make it a promising compound for future studies. Further research is needed to fully understand the mechanism of action of BZTP and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of BZTP can be achieved through several methods, including the reaction of 2-aminobenzothiazole with propargyl bromide, followed by reaction with piperidine-4-carboxylic acid. Additionally, BZTP can be synthesized through the reaction of 2-aminobenzothiazole with 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid.

Scientific Research Applications

BZTP has been extensively studied for its potential applications in various fields of research. One of the most significant applications of BZTP is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. BZTP has also been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-(1,2-benzothiazol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-2-7-19-8-5-12(6-9-19)16(20)18-14-3-4-15-13(10-14)11-17-21-15/h1,3-4,10-12H,5-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMZCEGEKRQOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC3=C(C=C2)SN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-benzothiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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